molecular formula C16H23N3 B14292352 2-(1-Octyl-1H-imidazol-2-yl)pyridine CAS No. 113464-46-3

2-(1-Octyl-1H-imidazol-2-yl)pyridine

Cat. No.: B14292352
CAS No.: 113464-46-3
M. Wt: 257.37 g/mol
InChI Key: QUKZJPOUIOGEBW-UHFFFAOYSA-N
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Description

2-(1-Octyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The octyl group attached to the imidazole ring enhances its lipophilicity, making it a compound of interest in various chemical and biological applications. This compound is known for its potential in coordination chemistry, medicinal chemistry, and as a ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Octyl-1H-imidazol-2-yl)pyridine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with an octyl halide (e.g., octyl bromide) under basic conditions to introduce the octyl group.

    Coupling with Pyridine: The final step involves coupling the octyl-substituted imidazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(1-Octyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.

    Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for drug design and development.

    Medicine: Its derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1-Octyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function.

    Pathways Involved: It can modulate enzymatic activity, alter gene expression, and disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2-Pyridyl)benzimidazole
  • 2,6-Bis(2-benzimidazolyl)pyridine

Comparison:

  • 2-(1-Octyl-1H-imidazol-2-yl)pyridine stands out due to its enhanced lipophilicity from the octyl group, which can improve its bioavailability and membrane permeability compared to its non-alkylated counterparts.
  • 2-(2-Pyridyl)benzimidazole and 2,6-Bis(2-benzimidazolyl)pyridine are more rigid structures, which may limit their flexibility in binding to diverse targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

113464-46-3

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

2-(1-octylimidazol-2-yl)pyridine

InChI

InChI=1S/C16H23N3/c1-2-3-4-5-6-9-13-19-14-12-18-16(19)15-10-7-8-11-17-15/h7-8,10-12,14H,2-6,9,13H2,1H3

InChI Key

QUKZJPOUIOGEBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CN=C1C2=CC=CC=N2

Origin of Product

United States

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